molecular formula C10H11FO B1506090 1-(3-Fluorophenyl)cyclopropanemethanol

1-(3-Fluorophenyl)cyclopropanemethanol

Cat. No.: B1506090
M. Wt: 166.19 g/mol
InChI Key: DWGQNDRBBZVQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)cyclopropanemethanol: is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to a methanol moiety, with a fluorine atom substituted at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)cyclopropanemethanol typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl derivative. One common method is the reaction of 3-fluorobenzyl chloride with diazomethane to form the cyclopropyl ring, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)cyclopropanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [1-(3-Fluoro-phenyl)-cyclopropyl]-methanone, while reduction can produce [1-(3-Fluoro-phenyl)-cyclopropyl]-methane .

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Fluorophenyl)cyclopropanemethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopropanemethanol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and produce desired effects, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluorophenyl)cyclopropanemethanol is unique due to its combination of a cyclopropyl ring and a fluorinated phenyl group. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

[1-(3-fluorophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H11FO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7H2

InChI Key

DWGQNDRBBZVQDD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC(=CC=C2)F

Origin of Product

United States

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